molecular formula C7H11N3 B1290083 N2,N2-dimethylpyridine-2,6-diamine CAS No. 63763-86-0

N2,N2-dimethylpyridine-2,6-diamine

Cat. No.: B1290083
CAS No.: 63763-86-0
M. Wt: 137.18 g/mol
InChI Key: QFUOHXVQTQKZRB-UHFFFAOYSA-N
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Description

N2,N2-Dimethylpyridine-2,6-diamine is an organic compound with the molecular formula C7H11N3. It belongs to the class of pyridine derivatives and is characterized by the presence of two methyl groups attached to the nitrogen atoms at positions 2 and 6 of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

The synthesis of N2,N2-Dimethylpyridine-2,6-diamine typically involves the reaction of 2,6-diaminopyridine with methylating agents. One common method is the reaction of 2,6-diaminopyridine with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

N2,N2-Dimethylpyridine-2,6-diamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N2,N2-Dimethylpyridine-2,6-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: This compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N2,N2-Dimethylpyridine-2,6-diamine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N2,N2-Dimethylpyridine-2,6-diamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .

Properties

IUPAC Name

6-N,6-N-dimethylpyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-10(2)7-5-3-4-6(8)9-7/h3-5H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUOHXVQTQKZRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50879824
Record name N,N-Dimethyl-2,6-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63763-86-0
Record name N,N-Dimethyl-2,6-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2,N2-dimethylpyridine-2,6-diamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N,N-Dimethyl 2,6-pyridinediamine
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To ethanol (140 ml) saturated with dimethylamine gas at ice bath temperature is added 6-bromomethyl-2-phthalimido-pyridine (13.6 gm, 43 mmol). After stirring for 2 hours, the solution is concentrated to half volume to remove any excess dimethylamine. Hydrazine hydrate (2.4 ml) is added and refluxed for 2 hours. The reaction is cooled, filtered to remove precipitated byproduct and evaporated to dryness. The residue is dissolved in chloroform, washed with water, dried over anhydrous sodium sulfate, filtered and evaporated to give 3.8 gm of 6-dimethylamino-2-amino pyridine as an oil.
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13.6 g
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140 mL
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Reaction Step One

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